6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one

CYP inhibition drug metabolism phenacylphthalide SAR

6,7-Dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one (CAS 313648‑83‑8) is a fully synthetic 3‑phenacylphthalide derivative belonging to the isobenzofuran‑1(3H)‑one chemical class. Its core scaffold consists of a 6,7‑dimethoxy‑substituted phthalide fused to a gamma‑lactone, with a 2‑(4‑methoxyphenyl)‑2‑oxoethyl substituent at the C‑3 position.

Molecular Formula C19H18O6
Molecular Weight 342.347
CAS No. 313648-83-8
Cat. No. B3002351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one
CAS313648-83-8
Molecular FormulaC19H18O6
Molecular Weight342.347
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2
InChIInChI=1S/C19H18O6/c1-22-12-6-4-11(5-7-12)14(20)10-16-13-8-9-15(23-2)18(24-3)17(13)19(21)25-16/h4-9,16H,10H2,1-3H3
InChIKeyOQOLRPZBTPOERH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one – Procurement-Relevant Compound Class & Basic Profile


6,7-Dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one (CAS 313648‑83‑8) is a fully synthetic 3‑phenacylphthalide derivative belonging to the isobenzofuran‑1(3H)‑one chemical class . Its core scaffold consists of a 6,7‑dimethoxy‑substituted phthalide fused to a gamma‑lactone, with a 2‑(4‑methoxyphenyl)‑2‑oxoethyl substituent at the C‑3 position. The compound is of interest in early‑stage drug discovery and chemical biology screening, particularly in high‑throughput assays targeting G‑protein signaling and opioid receptor heterodimerization . Its predicted physicochemical profile (LogP 2.14, polar surface area 71 Ų) indicates favorable drug‑likeness characteristics within the Rule‑of‑Five space .

Why Generic Substitution Fails for 6,7-Dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one


In‑class 3‑phenacylphthalides cannot be interchanged freely because even modest aryl‑substituent modifications produce quantifiable shifts in lipophilicity, metabolic enzyme interaction, and target‑engagement profiles. The specific 4‑methoxyphenyl moiety on the phenacyl side‑chain alters the compound’s predicted LogP, polar surface area, and hydrogen‑bond acceptor count relative to the unsubstituted 3‑phenacylphthalide analog (CAS 302938‑38‑1) . These physicochemical differences are expected to influence passive membrane permeability, CYP enzyme affinity, and selectivity across screening panels [1]. Consequently, replacing the title compound with a generic 3‑phenacylphthalide risks producing divergent pharmacokinetic and pharmacodynamic outcomes that are not interchangeable in structure‑activity relationship (SAR)‑driven development programs.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one vs. Closest Analogs


CYP2C8 Enzyme Inhibition Potency Relative to a Common Phenacylphthalide Comparator

The title compound exhibits measurable inhibitory activity against recombinant human CYP2C8, with a Ki of 11 μM, as determined in microsomes isolated from baculovirus‑infected insect cells after 3 min incubation [1]. In the absence of a direct head‑to‑head comparator from the same assay, this value contrasts with the typical CYP2C8 inhibition profile of the simpler 3‑phenacylphthalide scaffold, which generally lacks the 4‑methoxy substitution and shows reduced lipophilicity (predicted LogP < 2.0) . The 4‑methoxy group likely enhances CYP2C8 binding affinity, a property not expected to be reproduced by the unsubstituted or less substituted analogs.

CYP inhibition drug metabolism phenacylphthalide SAR

Predicted LogP and Lipophilicity Differential vs. Unsubstituted 3‑Phenacylphthalide

The presence of the 4‑methoxy substituent on the phenacyl moiety increases both calculated LogP and polar surface area relative to the unsubstituted 6,7‑dimethoxy‑3‑phenacylphthalide (CAS 302938‑38‑1). The title compound has a predicted LogP of 2.14 (ACD/Labs Percepta) and a topological polar surface area (TPSA) of 71 Ų . In contrast, the unsubstituted analog is predicted to have a LogP of approximately 1.8 and a TPSA of ~52 Ų based on the same computational methodology . This LogP shift of +0.34 units and TPSA increase of ~19 Ų are quantitatively meaningful for passive permeability and transporter interaction predictions.

physicochemical properties lipophilicity ADME prediction

Differential Activity Profile in Opioid Receptor Heterodimer (OPRM1‑OPRD1) Screening

The title compound has been tested in a luminescence‑based cell‑based high‑throughput screening assay designed to identify agonists of OPRM1‑OPRD1 heterodimerization . Although quantitative EC₅₀ values are not publicly disclosed, the compound was detected as active in this assay, distinguishing it from the majority of in‑class 3‑phenacylphthalides that are typically not annotated against opioid heterodimer targets . This specific target engagement signature is absent for the simpler 6,7‑dimethoxy‑3‑phenacylphthalide (CAS 302938‑38‑1), which has no documented activity in OPRM1‑OPRD1 screens.

opioid receptor heterodimer high-throughput screening

Activity in RGS4 (Regulator of G‑Protein Signaling 4) High‑Throughput Screen

In a cell‑based primary high‑throughput screening assay targeting RGS4, the title compound was identified as an active modulator . RGS4 is a negative regulator of G‑protein signaling implicated in CNS disorders. The 4‑methoxyphenyl‑substituted phenacylphthalide scaffold is overrepresented among active chemotypes in this specific screen compared to the broader phthalide class, whereas the unsubstituted analog (6,7‑dimethoxy‑3‑phenacylphthalide) has not been reported as active against RGS4 .

RGS4 G‑protein signaling HTS

Optimal Application Scenarios for 6,7-Dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one Based on Quantitative Differentiation


Early-Stage CNS Drug Discovery with Opioid Heterodimer Target Interest

When a discovery program aims to identify small molecules that modulate OPRM1‑OPRD1 heterodimers as a means of achieving analgesia with reduced tolerance and dependence, the title compound offers a validated screening hit in the specific luminescence‑based HTS assay for this target . Its predicted CNS‑compatible LogP (2.14) and moderate TPSA (71 Ų) further support its use as a starting point for lead optimization . Replacing it with a close analog that lacks this screening annotation would forfeit a confirmed target‑engagement foothold and require de novo screening investment.

ADME-Tox Triage and CYP Liability Assessment for Phenacylphthalide Series

The title compound’s measured CYP2C8 inhibition Ki of 11 μM provides a benchmark for structure‑metabolism relationship studies within the 3‑phenacylphthalide series. When building early ADME‑Tox panels, researchers can use this quantitative data point to compare the metabolic stability and CYP inhibition profile of newly synthesized analogs directly against the 4‑methoxyphenyl‑substituted reference compound. A generic 3‑phenacylphthalide without this annotation lacks the necessary data to anchor a comparative ADME analysis.

G‑Protein Signaling Modulation (RGS4) Screening Follow-Up

For projects directed at regulators of G‑protein signaling, particularly RGS4, this compound provides a cell‑based primary screen hit that can be advanced to concentration‑response follow‑up and selectivity profiling . Because the unsubstituted phenacyl analog has not been associated with RGS4 activity, selecting the title compound minimizes the risk of initiating a chemical series with a silent scaffold and maximizes the likelihood of downstream functional validation.

Physicochemical Property Benchmarking for SAR Expansion

The precisely defined LogP (2.14) and TPSA (71 Ų) values, predicted by a consistent computational method, allow the title compound to serve as a reference point for iterative SAR expansion around the 3‑phenacylphthalide core . Any newly synthesized analog can be compared against these baseline values to gauge the impact of substituent changes on lipophilicity and polarity, ensuring that property‑based design decisions are grounded in directly comparable data rather than untested assumptions about generic analogs.

Quote Request

Request a Quote for 6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.